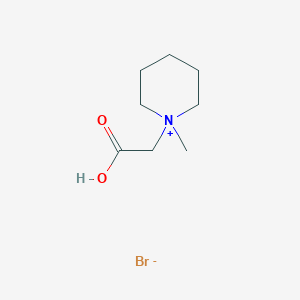
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the nitrogen atom of the piperidine ring, along with a bromide counterion. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide can be synthesized through the reaction of 1-methylpiperidine with bromoacetic acid. The reaction typically involves the following steps:
Formation of the Intermediate: 1-methylpiperidine is reacted with bromoacetic acid to form an intermediate compound.
Quaternization: The intermediate compound undergoes quaternization to form this compound.
The reaction conditions generally include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxymethyl group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxymethyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions forms the corresponding hydroxide salt.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: Hydrolysis of the carboxymethyl group yields the corresponding carboxylic acid and piperidine derivative.
Scientific Research Applications
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects by causing cell lysis and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 1-(Carboxymethyl) pyridine-1-ium
- 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium
- 1-(2-Carboxymethyl)-1-methylpyrrolidin-1-ium
Comparison
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For example, the presence of the piperidine ring can influence its binding affinity to biological targets and its overall stability in different environments .
Properties
CAS No. |
65848-35-3 |
|---|---|
Molecular Formula |
C8H16BrNO2 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C8H15NO2.BrH/c1-9(7-8(10)11)5-3-2-4-6-9;/h2-7H2,1H3;1H |
InChI Key |
UIDZJUUOUUWPIT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















